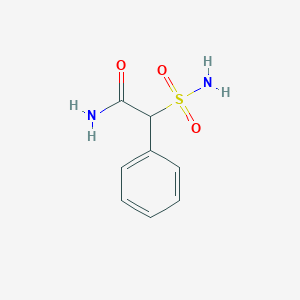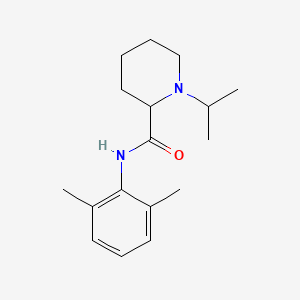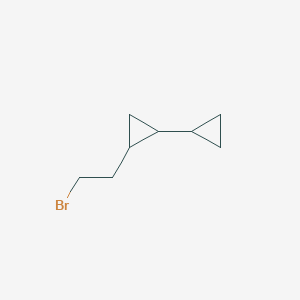
2-Cycloheptylethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cycloheptylethane-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₁₇ClO₂S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂Cl) attached to a cycloheptyl group through an ethane linker. This compound is primarily used in organic synthesis and research due to its reactivity and functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cycloheptylethane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the oxidation of thiol derivatives to sulfonyl chlorides. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can be used for the direct oxidative conversion of thiols to sulfonyl chlorides . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to oxidize thiols to sulfonyl chlorides .
Industrial Production Methods
In industrial settings, sulfonyl chlorides are often produced by the chlorination of sulfonic acids or their salts. For example, the reaction of sulfuryl chloride (SO₂Cl₂) with cycloheptylethane-1-sulfonic acid can yield this compound. This method is advantageous due to its high yield and relatively mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Cycloheptylethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be further oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) under basic conditions can be used to form sulfonamides.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) can be used to oxidize the sulfonyl chloride to a sulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the sulfonyl chloride to a thiol.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
2-Cycloheptylethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is used in the development of drugs, particularly those targeting enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Cycloheptylethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles, such as amines, to form sulfonamide bonds. This reaction is facilitated by the electrophilic nature of the sulfonyl chloride group, which makes it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but contains a benzene ring instead of a cycloheptyl group.
Methanesulfonyl Chloride: Contains a methyl group instead of a cycloheptyl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group instead of a cycloheptyl group
Uniqueness
2-Cycloheptylethane-1-sulfonyl chloride is unique due to its cycloheptyl group, which imparts different steric and electronic properties compared to other sulfonyl chlorides. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C9H17ClO2S |
|---|---|
Peso molecular |
224.75 g/mol |
Nombre IUPAC |
2-cycloheptylethanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c10-13(11,12)8-7-9-5-3-1-2-4-6-9/h9H,1-8H2 |
Clave InChI |
QRRAKMMBLWWJIO-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)CCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol](/img/structure/B12315189.png)


![tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate](/img/structure/B12315229.png)


![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)

![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)

